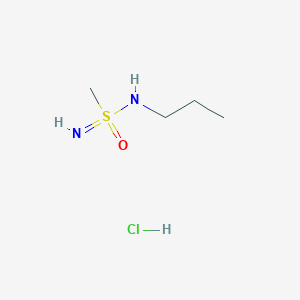![molecular formula C25H21NO4 B2642846 9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951951-78-3](/img/structure/B2642846.png)
9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the oxazine family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
1. Receptor Occupancy and Novel Drug Development
A study explored the human brain in vivo occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, targeting the pathophysiology and treatment of anxiety and depression. The compound DU 125530, structurally similar to the compound , showed potential applications in treating anxiety and mood disorders, highlighting the relevance of receptor occupancy studies in drug development (Rabiner et al., 2002).
2. Metabolism and Excretion Analysis
Research on the disposition and metabolism of various compounds, including I.C.I. 58,834 (viloxazine), provides insights into the absorption, metabolism, and elimination patterns of drugs, potentially relevant for the compound . Understanding the major components in blood, half-lives, and the role of parent compounds are crucial for drug efficacy and safety assessments (Case & Reeves, 1975).
3. Environmental and Occupational Health Studies
Studies examining the exposure and effects of environmental and occupational pollutants like polycyclic aromatic hydrocarbons (PAHs) and other compounds provide a context for understanding the potential toxicological and health implications of chemical compounds. These studies offer insights into biomonitoring, exposure risks, and the need for regular health and safety assessments (Wang et al., 2019; Koch & Angerer, 2007).
4. Oxidative Stress and Inflammation Biomarkers
Research on the associations between exposure to certain chemicals and markers of oxidative stress and inflammation among various populations can provide insights into the potential biological effects of the compound . Understanding the relationships between chemical exposure and health markers like CRP, IL-1β, IL-6, IL-10, and TNF-α can inform safety and risk assessments for new compounds (Watkins et al., 2015).
Properties
IUPAC Name |
9-benzyl-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-28-22-10-6-5-9-18(22)21-15-29-25-19(24(21)27)11-12-23-20(25)14-26(16-30-23)13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSUWHJYYGRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2642763.png)
![Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)

![N~1~-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)
![N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide](/img/structure/B2642770.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2642777.png)



![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642784.png)

